3-Hydroxy Midostaurin

FLT3 inhibition Pharmacodynamics Acute Myeloid Leukemia

Choose 3-Hydroxy Midostaurin (CGP52421) over midostaurin for applications requiring a broader kinase target spectrum, higher cytotoxicity (100–500 nM), and non-FLT3-mediated pathway studies. Its distinct chromatographic retention and MS properties make it indispensable as a reference standard for simultaneous quantification of midostaurin and its active metabolites (CGP52421, CGP62221) in plasma. Stereoisomer-specific activity (S-enantiomer IC50 <400 nM) enables chiral separation method development. Ideal for CYP3A4-mediated DDI research and PBPK modeling.

Molecular Formula C35H30N4O5
Molecular Weight 586.6 g/mol
Cat. No. B8103319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Midostaurin
Molecular FormulaC35H30N4O5
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1
InChIKeyZZSBPGIGIUFJRA-YMZPHHGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Midostaurin (CGP52421): A Key Active Metabolite of Midostaurin for Targeted FLT3 Inhibition Research


3-Hydroxy Midostaurin (CGP 52421) is a primary active metabolite of the multi-kinase inhibitor midostaurin (PKC412, Rydapt®), generated via hepatic CYP3A4 metabolism [1]. It functions as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) harboring FLT3-ITD or FLT3-TKD mutations [2]. The compound demonstrates measurable FLT3 autophosphorylation inhibition in both culture medium (IC50 ≈ 132 nM) and human plasma (IC50 ≈ 9.8 μM) [2].

Why 3-Hydroxy Midostaurin Cannot Be Substituted with Midostaurin or Other FLT3 Inhibitors in Research Assays


Despite being a metabolite of midostaurin, 3-Hydroxy Midostaurin exhibits a pharmacological profile that differs significantly from its parent compound and from other clinically used FLT3 inhibitors. It is markedly less potent in FLT3 autophosphorylation inhibition (22-fold less potent than midostaurin in culture medium) yet demonstrates greater cytotoxic activity over specific concentration ranges [1]. Additionally, it possesses a broader kinase target spectrum and distinct stereoisomer-dependent activity (IC50 values of 200-400 nM for the (S)-enantiomer against FLT3 mutants) [2]. These quantifiable differences in potency, selectivity, and cellular effects preclude simple interchangeability with midostaurin or alternative FLT3 inhibitors such as gilteritinib or quizartinib in analytical or functional assays.

Quantitative Differentiation of 3-Hydroxy Midostaurin from Midostaurin and Other FLT3 Inhibitors


FLT3 Autophosphorylation Inhibition: Culture Medium vs. Plasma Potency Compared to Midostaurin

3-Hydroxy Midostaurin inhibits FLT3 autophosphorylation with an IC50 of 132 nM in culture medium (10% serum), which is 22-fold less potent than the parent compound midostaurin (IC50 ≈ 6 nM) . In human plasma, the IC50 is 9.8 μM for 3-Hydroxy Midostaurin versus 1.8 μM for midostaurin, representing a 5.4-fold lower potency . This reduced protein binding and altered potency profile is critical for interpreting pharmacodynamic assays and pharmacokinetic modeling.

FLT3 inhibition Pharmacodynamics Acute Myeloid Leukemia

Cellular Cytotoxicity: Dose-Dependent Superiority Over Midostaurin

In the concentration range of 100–500 nM, 3-Hydroxy Midostaurin exhibits greater cytotoxicity than midostaurin . Specifically, at concentrations of 200, 400, 600, 800, and 1000 nM, CGP52421 demonstrates superior cell-killing activity in FLT3-ITD-expressing cell lines . This contrasts with its lower potency in biochemical FLT3 inhibition assays, indicating a complex mechanism involving additional off-target effects or differential cellular accumulation.

Cytotoxicity Cell viability FLT3-ITD

Kinase Selectivity Profile: Broader Target Spectrum Than Midostaurin

Drug competition experiments in HMC-1.2 cells reveal that 3-Hydroxy Midostaurin (CGP52421) engages a broader set of kinases compared to midostaurin [1]. For key targets: KIT competition value is 0.50 (vs 0.61 for midostaurin), TBK1 is 0.61 (vs 0.19 for midostaurin), and SYK is 0.77 (vs 0.65 for midostaurin) [1]. The compound demonstrates <400 nM IC50 for 13 kinases including VEGFR-2, TRK-A, and FLT3 . This reduced selectivity underlies both its enhanced cytotoxicity and its distinct off-target profile.

Kinase selectivity Target profiling Chemoproteomics

Stereoisomer-Specific Activity: (S)- vs. (R)-3-Hydroxy Midostaurin

The (S)-enantiomer of 3-Hydroxy Midostaurin exhibits IC50 values of <400 nM against 13 kinases, including FLT3, VEGFR-2, and TRK-A . In contrast, the (R)-enantiomer shows modest micromolar activity against wild-type FLT3 and IC50 values of 200-400 nM against FLT3-ITD and FLT3-D835Y mutants . The epimeric mixture inhibits Tel-PDGFRβ (GI50=63 nM), KIT D816V (GI50=320 nM), and FLT3-ITD (GI50=650 nM) BaF3 cell lines .

Stereochemistry Enantiomer potency FLT3 mutants

Proliferation Assay Potency: 10-Fold Less Potent Than Midostaurin in FLT3-ITD Cells

In proliferation assays using FLT3-ITD expressing cells, CGP52421 (3-Hydroxy Midostaurin) is approximately 10-fold less potent than the parent compound midostaurin [1]. In contrast, the other major metabolite CGP62221 shows similar potency to midostaurin [1]. This differential activity between the two metabolites highlights the importance of using authentic standards for each metabolite in analytical method development and pharmacodynamic studies.

Cell proliferation FLT3-ITD Anti-leukemic activity

Clinical Steady-State Concentrations and Contribution to FLT3 Inhibition

In patients receiving midostaurin therapy, steady-state plasma concentrations of 3-Hydroxy Midostaurin (CGP52421) range from 20 to 30 μM . This is 2- to 3-fold above its plasma IC50 of 9.8 μM, indicating that the metabolite contributes significantly to overall FLT3 inhibition in vivo . When adjusted for potency (using a correction factor of 5.4), the combined exposure of midostaurin and its metabolites correlates strongly with pharmacodynamic response in the plasma inhibitory activity (PIA) assay .

Pharmacokinetics Plasma concentration Therapeutic monitoring

Optimal Application Scenarios for 3-Hydroxy Midostaurin in Research and Analytical Settings


Analytical Reference Standard for LC-MS/MS Quantification of Midostaurin Metabolites in Pharmacokinetic Studies

Due to its distinct retention time and mass spectrometric properties compared to midostaurin and CGP62221, 3-Hydroxy Midostaurin (CGP52421) is essential as an authentic reference standard for developing and validating bioanalytical methods to quantify all three active species (parent, CGP52421, CGP62221) simultaneously in plasma samples [1]. Its use ensures accurate pharmacokinetic profiling, particularly given its high steady-state concentrations (20-30 μM) and significant contribution to overall FLT3 inhibition [2].

Investigation of Metabolite-Specific Cytotoxicity Mechanisms in FLT3-ITD+ AML

3-Hydroxy Midostaurin demonstrates greater cytotoxicity than midostaurin over the 100-500 nM range despite being 22-fold less potent in biochemical FLT3 inhibition assays [1]. This paradoxical property makes it a valuable tool for studying non-FLT3-mediated cell death pathways, off-target kinase engagement (e.g., TBK1, SYK) [2], and potential synergy with other agents in combination therapy research.

CYP3A4 Drug-Drug Interaction (DDI) Studies and PBPK Model Validation

As a major CYP3A4-derived metabolite and a substrate, reversible inhibitor, and inducer of CYP3A4, 3-Hydroxy Midostaurin is critical for physiologically based pharmacokinetic (PBPK) modeling of midostaurin DDIs [1]. Its inclusion as a separate analyte in in vitro hepatocyte studies and clinical DDI trials (e.g., with ketoconazole or rifampicin) enables accurate prediction of exposure changes and informs dosing adjustments [1].

Stereochemical Profiling of Kinase Inhibitor Metabolites

The (S)- and (R)-enantiomers of 3-Hydroxy Midostaurin exhibit non-equivalent potency against FLT3 mutants (IC50 <400 nM for (S)-enantiomer; 200-400 nM for (R)-enantiomer) and different kinase selectivity profiles [1][2]. Researchers investigating the role of stereochemistry in metabolite activity or developing chiral separation methods for midostaurin metabolites require the individual enantiomers as distinct research tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Midostaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.